1-(2,4-Dimethoxybenzyl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,4-Dimethoxyphenyl)methyl]-1-(2-methoxyphenyl)urea is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dimethoxyphenyl)methyl]-1-(2-methoxyphenyl)urea typically involves the reaction of 2-methoxyphenyl isocyanate with 2,4-dimethoxybenzylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage, resulting in the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dimethoxyphenyl)methyl]-1-(2-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3-[(2,4-Dimethoxyphenyl)methyl]-1-(2-methoxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,4-dimethoxyphenyl)methyl]-1-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- (2E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
3-[(2,4-Dimethoxyphenyl)methyl]-1-(2-methoxyphenyl)urea is unique due to its specific urea linkage and the presence of methoxy groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H20N2O4 |
---|---|
Molecular Weight |
316.35 g/mol |
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C17H20N2O4/c1-21-13-9-8-12(16(10-13)23-3)11-18-17(20)19-14-6-4-5-7-15(14)22-2/h4-10H,11H2,1-3H3,(H2,18,19,20) |
InChI Key |
SNHZHILEDXDJHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)NC2=CC=CC=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.